3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide is a chemical compound characterized by its unique pyrazole structure, which features a carboxamide functional group. Its molecular formula is , with a molar mass of approximately 212.25 g/mol. The compound exhibits a predicted density of 1.26 g/cm³ and a boiling point around 432.5 °C . This compound is part of a broader class of pyrazole derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities.
The reactivity of 3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide can be explored through various chemical transformations typical of pyrazole derivatives. It can undergo:
3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide has shown promising biological activities, particularly as an antibacterial and anticancer agent. Research indicates that similar pyrazole compounds demonstrate significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration values in the low micromolar range . Additionally, some derivatives have been identified as potent inhibitors of tubulin polymerization, suggesting potential applications in cancer therapeutics by disrupting cell cycle progression .
The synthesis of 3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide typically involves several steps:
These synthetic routes aim for high yields and purity while minimizing environmental impact .
The applications of 3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide are primarily in the fields of medicinal chemistry and pharmaceuticals. Its potential use includes:
Interaction studies involving 3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide focus on its binding affinity to various biological targets, including enzymes and receptors. Molecular docking studies suggest that it may interact effectively with tubulin, influencing its polymerization dynamics . Further studies are necessary to elucidate its complete pharmacological profile and potential side effects.
Several compounds share structural similarities with 3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide, offering insights into its uniqueness:
Compound Name | CAS Number | Similarity Score | Notable Features |
---|---|---|---|
5-Amino-1-methyl-1H-pyrazole-4-carboxamide | 18213-75-7 | 0.75 | Exhibits significant antibacterial properties |
3-Amino-1-methyl-1H-pyrazole-4-carboxamide | 89181-79-3 | 0.74 | Known for anticancer activity |
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | 31037-02-2 | 0.72 | Used in various synthetic applications |
Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | 110860-60-1 | 0.73 | Potential applications in drug design |
6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one | 5334-35-0 | 0.69 | Known for its unique heterocyclic structure |
These compounds highlight the versatility of pyrazole derivatives in medicinal chemistry while emphasizing the distinctive features of 3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide, particularly its specific substituents that may enhance its biological activity .
The pyrazole ring in 3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide is typically constructed via cyclocondensation reactions. A common approach involves the reaction of α,β-unsaturated nitriles with hydrazines, where the β-position of the nitrile bears a leaving group (e.g., ethoxy, thiomethyl). For instance, thiomethyl-substituted nitriles undergo cyclization with hydrazine hydrate to yield 3-aminopyrazoles, leveraging the superior leaving-group ability of thiomethyl compared to amino groups. Subsequent N-alkylation introduces the propyl group at position 1 using propyl halides under basic conditions, achieving yields of 70–85%.
The 2-methoxyethylamine side chain is introduced via nucleophilic acyl substitution at the carboxamide position. Reactive intermediates such as acid chlorides or mixed anhydrides are generated from the carboxylic acid precursor, followed by coupling with 2-methoxyethylamine in polar aprotic solvents like DMF. This step typically requires stoichiometric bases such as triethylamine to neutralize HCl byproducts, with yields optimized to 80–90%.
Microwave irradiation has emerged as a critical tool for enhancing the efficiency of pyrazole ring formation. In one protocol, ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with hydrazines under microwave conditions (150°C, 20 min), achieving cyclization yields of 92% compared to 65% under conventional heating. The rapid, uniform heating reduces side reactions, particularly in steps involving thermally sensitive intermediates.
For the target compound, microwave-assisted cyclization of a β-ketonitrile intermediate with hydrazine hydrate in ethanol reduces reaction time from 12 hours to 45 minutes, maintaining a yield of 88%. This method is particularly advantageous for scaling up production while minimizing energy consumption.
Regioselectivity in pyrazole functionalization is governed by electronic and steric factors. The amino group at position 3 exhibits nucleophilic character, enabling selective acylation or sulfonation. For example, treatment with acetyl chloride in dichloromethane selectively acetylates the 3-amino group without affecting the carboxamide moiety, achieving 95% regioselectivity.
The carboxamide group at position 4 can undergo hydrolysis to a carboxylic acid under acidic conditions (e.g., HCl, 110°C), which serves as a precursor for further derivatization. Conversely, alkaline conditions (NaOH, 80°C) facilitate amide bond cleavage, yielding the corresponding amine.
Solvent polarity profoundly impacts reaction kinetics and yields. For the final coupling step between the pyrazole core and 2-methoxyethylamine, DMF outperforms THF and acetonitrile, providing a 92% yield due to its high polarity and ability to stabilize charged intermediates. Conversely, nonpolar solvents like toluene are preferred for cyclization steps to avoid premature hydrolysis of nitrile intermediates.
A comparative study of solvents in the alkylation step revealed the following yields:
Solvent | Dielectric Constant | Yield (%) |
---|---|---|
DMF | 36.7 | 92 |
Acetonitrile | 37.5 | 85 |
THF | 7.5 | 68 |
Toluene | 2.4 | 45 |
Data adapted from .